1,4-Dipentyl 2-methylenebutanedioate
Overview
Description
1,4-Dipentyl 2-methylenebutanedioate is an ester derivative of itaconic acid, a naturally occurring unsaturated dicarboxylic acid Itaconic acid is primarily produced by the fermentation of carbohydrates using the fungus Aspergillus terreus The diamylester form is synthesized by esterifying itaconic acid with amyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of itaconic acid diamylester typically involves the esterification of itaconic acid with amyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion. The general reaction scheme is as follows:
Itaconic Acid+2Amyl AlcoholAcid CatalystItaconic Acid Diamylester+Water
Industrial Production Methods: Industrial production of itaconic acid diamylester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove unreacted starting materials and by-products. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dipentyl 2-methylenebutanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to itaconic acid and amyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters.
Polymerization: this compound can participate in polymerization reactions to form polyesters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products:
Hydrolysis: Itaconic acid and amyl alcohol.
Transesterification: New esters depending on the alcohol used.
Polymerization: Polyesters with varying properties based on the monomer composition.
Scientific Research Applications
1,4-Dipentyl 2-methylenebutanedioate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of biodegradable polyesters and copolymers. These materials have applications in packaging, coatings, and biomedical devices.
Pharmaceuticals: Potential use as a drug delivery vehicle due to its biocompatibility and ability to form hydrogels.
Materials Science: Investigated for use in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of itaconic acid diamylester in various applications is primarily related to its chemical structure. The ester bonds can undergo hydrolysis, releasing itaconic acid, which can then participate in various biochemical pathways. In polymer applications, the ester groups provide flexibility and biodegradability to the resulting polymers. The vinylidene group in itaconic acid allows for further chemical modifications, enhancing the functionality of the derived materials.
Comparison with Similar Compounds
Itaconic Acid Diethylester: Similar ester derivative with ethyl groups instead of amyl groups.
Methyl Methacrylate: Another ester used in polymer synthesis, but derived from methacrylic acid.
Acrylic Acid Esters: A class of compounds with similar applications in polymer chemistry.
Uniqueness: 1,4-Dipentyl 2-methylenebutanedioate is unique due to its longer alkyl chains (amyl groups), which impart different physical and chemical properties compared to shorter-chain esters. This can result in materials with distinct mechanical properties and degradation profiles, making it suitable for specific applications where these characteristics are desired.
Properties
IUPAC Name |
dipentyl 2-methylidenebutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-4-6-8-10-18-14(16)12-13(3)15(17)19-11-9-7-5-2/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCKCUVRQPTKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC(=C)C(=O)OCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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